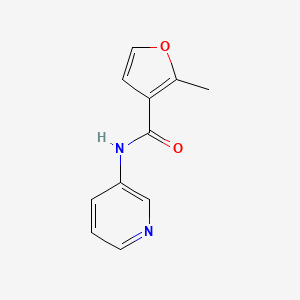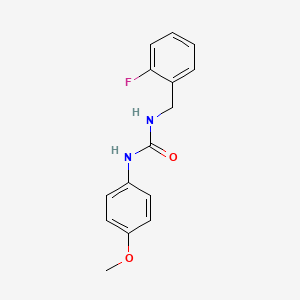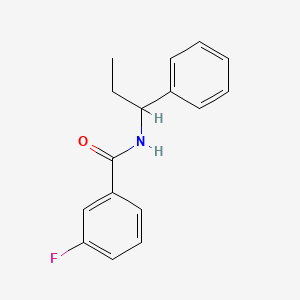
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a carboxamide group attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as pyridin-3-amine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more efficient and environmentally friendly may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methyl group or other substituents on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, or anticancer agent due to its heterocyclic structure.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-N-(pyridin-2-yl)furan-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.
2-methyl-N-(pyridin-4-yl)furan-3-carboxamide: Similar structure but with the pyridine ring attached at a different position.
2-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-methyl-N-(pyridin-3-yl)furan-3-carboxamide is unique due to its specific substitution pattern and the presence of both a furan and a pyridine ring. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-methyl-N-pyridin-3-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(4-6-15-8)11(14)13-9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGUUJDUWZEREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397784.png)
![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)
![2,4-BIS(MORPHOLIN-4-YL)-6-[(2Z)-2-[(4-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE](/img/structure/B5397802.png)
![2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B5397808.png)
amine](/img/structure/B5397816.png)
![1-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B5397820.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5397838.png)
![N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide](/img/structure/B5397857.png)

![2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5397868.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5397873.png)
![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
